5-Cyclohexyl-1-pentene
Overview
Description
5-Cyclohexyl-1-pentene is an organic compound with the molecular formula C11H20. It is a cycloalkene, characterized by a cyclohexane ring attached to a pentene chain. . It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Cyclohexyl-1-pentene can be synthesized through several methods. One common method involves the reaction of cyclohexylmagnesium bromide with 4-pentenyl bromide in the presence of a catalyst. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale organic synthesis processes. These processes often involve the use of advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-1-pentene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form carbonyl compounds.
Reduction: It can be reduced to form cyclohexylpentane using hydrogenation reactions.
Substitution: The compound can undergo substitution reactions, where the pentene chain is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Ozone (O3) is commonly used for the oxidative cleavage of alkenes.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is used for the hydrogenation of the double bond.
Substitution: Various halogenating agents can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes or ketones, depending on the structure of the starting alkene.
Reduction: Cyclohexylpentane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-Cyclohexyl-1-pentene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-1-pentene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes cleavage of the carbon-carbon double bond, leading to the formation of carbonyl compounds. The reaction mechanism typically involves the formation of an ozonide intermediate, which is then reduced to yield the final products .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A saturated hydrocarbon with a similar cyclohexane ring structure but without the pentene chain.
1-Pentene: An unsaturated hydrocarbon with a similar pentene chain but without the cyclohexane ring.
Cyclohexylmethane: A compound with a cyclohexane ring attached to a methane group.
Uniqueness
5-Cyclohexyl-1-pentene is unique due to its combination of a cyclohexane ring and a pentene chain. This structure imparts specific chemical properties, making it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
pent-4-enylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-2-3-5-8-11-9-6-4-7-10-11/h2,11H,1,3-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCUXCSZQIHKAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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